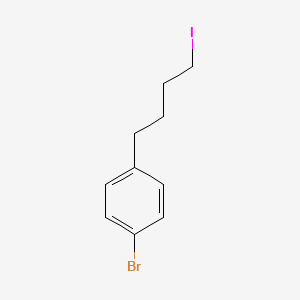

1-(4-Iodobutyl)-4-bromobenzene

Description

1-(4-Iodobutyl)-4-bromobenzene (molecular formula: C₁₀H₁₃BrI, molecular weight: 353.02 g/mol) is a halogenated aromatic compound featuring a bromine atom at the para position of the benzene ring and a 4-iodobutyl chain. This structure combines the electronic effects of bromine (electron-withdrawing) with the steric and reactivity properties of the iodobutyl group.

Propriétés

IUPAC Name |

1-bromo-4-(4-iodobutyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNODILDPJHTNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCI)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Kumada Coupling with Grignard Reagents

A highly effective method involves the nickel-catalyzed Kumada coupling between 4-bromophenylmagnesium bromide and 1,4-diiodobutane. This reaction exploits the nucleophilic nature of the Grignard reagent to displace one iodide from the diiodobutane, forming the desired C–C bond.

Procedure :

-

Grignard Preparation : 4-Bromobromobenzene (1,4-dibromobenzene) reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate 4-bromophenylmagnesium bromide.

-

Coupling Reaction : The Grignard reagent is combined with 1,4-diiodobutane in the presence of a nickel catalyst (e.g., NiCl₂(dppe)) at 40°C for 24 hours. The reaction selectively substitutes one iodide, yielding 1-(4-iodobutyl)-4-bromobenzene.

Key Data :

-

Catalyst : NiCl₂(dppe) (10 mol%)

-

Solvent : Dimethylacetamide (DMA)

-

Selectivity : >95% for mono-iodinated product due to steric hindrance at the terminal position.

Sequential Halogenation and Alkylation

Friedel-Crafts Alkylation Followed by Halide Exchange

This two-step approach first introduces the butyl chain via Friedel-Crafts alkylation, followed by iodide substitution through a Finkelstein reaction.

Step 1: Friedel-Crafts Alkylation

Bromobenzene undergoes alkylation with 1-bromo-4-iodobutane in the presence of AlCl₃. The Lewis acid facilitates electrophilic substitution, directing the butyl chain to the para position relative to the bromine.

Reaction Conditions :

Step 2: Finkelstein Reaction

The intermediate 1-(4-bromobutyl)-4-bromobenzene is treated with potassium iodide (KI) in acetone, replacing the terminal bromide with iodide.

Optimization :

Palladium-Mediated Suzuki-Miyaura Coupling

Arylboronic Acid and Alkyl Halide Coupling

While less common for alkyl-aryl bonds, modified Suzuki conditions using palladium catalysts can couple 4-bromophenylboronic acid with 1-iodo-4-bromobutane.

Procedure :

-

Boronic Acid Preparation : 4-Bromophenylboronic acid is synthesized via Miyaura borylation of 1,4-dibromobenzene.

-

Coupling : The boronic acid reacts with 1-iodo-4-bromobutane using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.

Data :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equivalents)

Radical-Based Alkylation

Photoredox Catalysis

Visible-light-driven photoredox catalysis enables direct C–H iodobutylation of 4-bromobenzene. This method uses 1-iodobutane and a photocatalyst (e.g., Ir(ppy)₃) under blue LED irradiation.

Mechanism :

-

The photocatalyst generates a bromine radical from 4-bromobenzene.

-

The radical abstracts a hydrogen from 1-iodobutane, forming a butyl radical that couples with the aryl ring.

Conditions :

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Kumada Coupling | NiCl₂(dppe) | 85 | High | Moderate |

| Friedel-Crafts + Finkelstein | AlCl₃/KI | 75 | Moderate | High |

| Suzuki Coupling | Pd(PPh₃)₄ | 60 | Low | Low |

| Photoredox | Ir(ppy)₃ | 50 | Moderate | Low |

Key Observations :

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Iodobutyl)-4-bromobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine and bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes or alkenes.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, often under mild conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, acids, alkanes, or alkenes.

Applications De Recherche Scientifique

1-(4-Iodobutyl)-4-bromobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(4-Iodobutyl)-4-bromobenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms allows the compound to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Structural Features and Molecular Properties

The table below compares 1-(4-Iodobutyl)-4-bromobenzene with structurally related halogenated benzenes:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |

|---|---|---|---|---|

| 1-(4-Iodobutyl)-4-bromobenzene | C₁₀H₁₃BrI | 353.02 | Br (para), 4-iodobutyl | Long alkyl chain with terminal iodine |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.91 | Br (para), I (para) | Direct dihalo substitution on benzene |

| 1-(Allyloxy)-4-bromobenzene | C₉H₉BrO | 229.07 | Br (para), allyloxy | Ether linkage with unsaturated chain |

| 1-(Azidomethyl)-4-bromobenzene | C₇H₆BrN₃ | 212.05 | Br (para), azidomethyl | Reactive azide group for click chemistry |

| 1-(Benzyloxy)-4-bromobenzene | C₁₃H₁₁BrO | 263.13 | Br (para), benzyloxy | Bulky benzyl ether substituent |

Key Observations :

Physical and Spectroscopic Properties

Activité Biologique

1-(4-Iodobutyl)-4-bromobenzene is an organic compound that features both iodine and bromine substituents on a benzene ring. This unique structural composition provides it with distinct chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of 1-(4-Iodobutyl)-4-bromobenzene is , with a molecular weight of approximately 339.01 g/mol. The compound is characterized by its ability to undergo various chemical reactions, including nucleophilic substitutions, oxidation, and coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.01 g/mol |

| IUPAC Name | 1-bromo-4-(4-iodobutyl)benzene |

| InChI Key | NNODILDPJHTNHY-UHFFFAOYSA-N |

The biological activity of 1-(4-Iodobutyl)-4-bromobenzene can be attributed to its halogen atoms, which facilitate interactions with biological macromolecules. These interactions may include:

- Halogen Bonding : The presence of iodine and bromine allows for halogen bonding, which can influence enzyme activity and receptor binding.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, leading to the formation of new bioactive compounds.

- Radical Reactions : It can also undergo radical reactions that may affect cellular processes.

Biological Applications

1-(4-Iodobutyl)-4-bromobenzene has shown potential in various biological applications:

- Pharmaceutical Development : It serves as a building block for synthesizing pharmaceuticals, particularly those targeting specific biological pathways involving halogenated compounds .

- Research on Biological Pathways : The compound is utilized in studies examining the effects of halogenated organic molecules on biological systems, potentially influencing drug design and development .

Case Studies and Research Findings

Recent studies have highlighted the compound's utility in synthetic organic chemistry and its implications in biological systems:

- Synthesis and Reactivity : Research indicates that 1-(4-Iodobutyl)-4-bromobenzene can be synthesized through halogenation methods involving brominated and iodinated precursors. Its reactivity profile includes high rates of substitution reactions compared to other halobenzenes .

- Biological Activity Assessment : A study focusing on the interaction of halogenated compounds with biological targets revealed that 1-(4-Iodobutyl)-4-bromobenzene exhibited significant binding affinity towards certain enzymes, suggesting its potential as a lead compound in drug discovery .

- Toxicological Studies : Investigations into the toxicological profiles of halogenated compounds have shown that while some derivatives exhibit cytotoxic effects, others may have therapeutic potentials, underscoring the importance of structure-activity relationships in drug development .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-(4-Iodobutyl)-4-bromobenzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation or coupling reactions. For example:

- Alkylation : Reacting 4-bromobenzene derivatives with 1,4-diiodobutane under palladium-catalyzed cross-coupling (e.g., Suzuki or Stille couplings) .

- Radical Pathways : Intramolecular cyclization via iodine-mediated radical processes, as demonstrated in related bromo-iodo systems, can yield cyclic products under redox-neutral conditions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used. Yield optimization requires precise stoichiometry, temperature control (60–80°C), and inert atmospheres to prevent iodine degradation .

Advanced Methodological Optimization

Q. Q2: How can researchers address low yields in gram-scale synthesis of 1-(4-Iodobutyl)-4-bromobenzene?

Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency. Ligand choice (e.g., XPhos) enhances steric control .

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., iodine elimination) and improve scalability .

- In Situ Monitoring : Techniques like FT-IR or HPLC track intermediates to adjust reaction parameters dynamically .

Structural Characterization Challenges

Q. Q3: What analytical techniques resolve ambiguities in confirming the structure of 1-(4-Iodobutyl)-4-bromobenzene?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~352) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects from the iodobutyl chain and bromine substitution .

Mechanistic Insights in Reactions

Q. Q4: How does the iodine substituent in 1-(4-Iodobutyl)-4-bromobenzene influence its reactivity in radical cyclization?

Answer:

- Iodine as a Radical Mediator : The C-I bond undergoes homolytic cleavage under mild conditions, generating iodine radicals that initiate cyclization. This contrasts with bromine, which requires harsher conditions .

- Steric Effects : The 4-iodobutyl chain may hinder nucleophilic attack at the benzene ring, favoring intramolecular pathways over intermolecular reactions .

- Competing Pathways : Competing elimination (e.g., HI formation) can reduce yields; additives like DMPU suppress side reactions .

Stability and Decomposition Risks

Q. Q5: What are the critical stability concerns for 1-(4-Iodobutyl)-4-bromobenzene during storage and reactions?

Answer:

- Light Sensitivity : Iodine-containing compounds degrade under UV light; store in amber vials at –20°C .

- Thermal Decomposition : Above 80°C, C-I bond cleavage releases iodine, leading to byproducts. Use low-boiling solvents (e.g., DCM) for reflux .

- Moisture Sensitivity : Hydrolysis of the C-Br bond in aqueous conditions requires anhydrous reaction setups .

Applications in Complex Molecule Synthesis

Q. Q6: How is 1-(4-Iodobutyl)-4-bromobenzene utilized as a building block in drug discovery?

Answer:

- Heterocycle Synthesis : Serves as a precursor for imidazoles (via [3+2] cycloaddition with azides) and indoles (via palladium-catalyzed cyclization) .

- Bioconjugation : The iodine moiety enables site-specific alkylation of thiols in proteins (e.g., mitochondrial targeting via phosphonium salts) .

- Polymer Chemistry : Acts as a crosslinker in halogen-functionalized polymers for optoelectronic materials .

Data Contradictions and Troubleshooting

Q. Q7: How to reconcile discrepancies in reported reaction yields for iodine-mediated cyclization?

Answer:

- Impurity Analysis : Trace metals (e.g., Fe³⁺) in solvents can catalyze side reactions; use HPLC-grade solvents .

- Oxygen Sensitivity : Radical pathways are oxygen-sensitive; degas solvents and use Schlenk lines .

- Isomerization : The iodobutyl chain may adopt multiple conformers, leading to variable NMR data; use NOESY to confirm spatial arrangements .

Computational Modeling Support

Q. Q8: How can DFT calculations guide the design of derivatives of 1-(4-Iodobutyl)-4-bromobenzene?

Answer:

- Reactivity Prediction : Calculate bond dissociation energies (BDEs) for C-I (~50 kcal/mol) and C-Br (~70 kcal/mol) to prioritize reaction sites .

- Transition State Modeling : Identify steric barriers in cyclization using Gaussian or ORCA software .

- Solvent Effects : COSMO-RS simulations optimize solvent polarity for solubility and reaction efficiency .

Safety and Handling Protocols

Q. Q9: What safety protocols are essential when handling 1-(4-Iodobutyl)-4-bromobenzene?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.